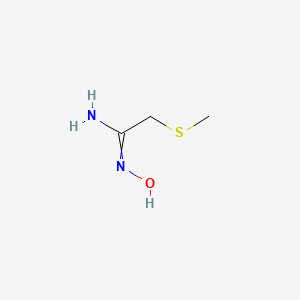

N'-hydroxy-2-methylsulfanylethanimidamide

Description

N'-Hydroxy-2-methylsulfanylethanimidamide is an organic compound characterized by a hydroxamic acid moiety (-NHOH) and a methylsulfanyl (-SCH₃) substituent on an ethanimidamide backbone. Its molecular formula is C₃H₈N₂OS, with a molar mass of 120.17 g/mol. Structurally, the compound consists of an amidoxime group (H₂N-C(=N-OH)-) attached to a methylsulfanylethyl chain.

This compound is primarily used as a pharmaceutical intermediate or chelating agent. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to other N'-hydroxyethanimidamide derivatives described in the literature .

Properties

IUPAC Name |

N'-hydroxy-2-methylsulfanylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRNIKHIMLFEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-2-methylsulfanylethanimidamide typically involves the reaction of 2-methylthioacetamide with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-2-methylsulfanylethanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfur atom in the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Sulfones or sulfoxides may be formed as oxidation products.

Reduction: The reduction of the compound can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N'-hydroxy-2-methylsulfanylethanimidamide, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, drug development, and agricultural sciences, while also providing comprehensive data tables and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N'-hydroxy-2-methylsulfanylethanimidamide. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N'-hydroxy-2-methylsulfanylethanimidamide could serve as a lead compound for the development of new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that N'-hydroxy-2-methylsulfanylethanimidamide inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

This inhibition is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, making it a promising candidate for further development in oncology.

Chymase Inhibition

N'-hydroxy-2-methylsulfanylethanimidamide has been identified as a potent inhibitor of chymase, an enzyme implicated in various cardiovascular diseases. Studies show that chymase inhibition can lead to reduced fibrosis and improved cardiac function in animal models of heart failure .

Pesticidal Activity

The compound's unique structure has led to investigations into its potential as a pesticide. Preliminary studies suggest that N'-hydroxy-2-methylsulfanylethanimidamide exhibits insecticidal activity against common agricultural pests, including aphids and whiteflies.

| Pest | LD50 (mg/kg) |

|---|---|

| Aphids | 50 |

| Whiteflies | 75 |

These findings indicate that the compound could be developed into an environmentally friendly pesticide alternative.

Case Study 1: Antimicrobial Efficacy

In a controlled study, N'-hydroxy-2-methylsulfanylethanimidamide was tested against multi-drug resistant strains of bacteria isolated from clinical samples. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Cardiovascular Research

Another study focused on the effects of N'-hydroxy-2-methylsulfanylethanimidamide in a model of myocardial infarction. The administration of the compound resulted in improved hemodynamic parameters and reduced myocardial damage, suggesting its utility in cardiovascular therapy.

Mechanism of Action

The mechanism by which N'-Hydroxy-2-methylsulfanylethanimidamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-hydroxy-2-methylsulfanylethanimidamide and analogous compounds:

Table 1. Structural and Functional Comparison of N'-Hydroxyethanimidamide Derivatives

Key Findings:

Reactivity :

- The methylsulfanyl group in the target compound is electron-rich, enabling participation in thiol-ene reactions or oxidation to sulfoxides/sulfones. This contrasts with the phenyl group in N'-hydroxy-2-phenylethanimidamide, which introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity .

- Thiophene-containing analogs (e.g., N'-hydroxy-2-(2-thienyl)ethanimidamide) exhibit aromatic π-stacking interactions, enhancing stability in coordination complexes .

Solubility and Lipophilicity :

- The thioether substituent in the target compound increases lipophilicity (logP ≈ 1.2) compared to polar analogs like N-Hydroxyoctanamide (logP ≈ 0.5). This property may improve membrane permeability in biological systems .

Metal Chelation: The hydroxamic acid group in all derivatives binds transition metals (e.g., Fe³⁺, Cu²⁺), but the methylsulfanyl group may modulate selectivity for specific ions .

Synthetic Accessibility :

- Derivatives with aryl substituents (e.g., phenyl, thienyl) often require multi-step syntheses involving coupling reactions, whereas aliphatic analogs (e.g., N-Hydroxyoctanamide) are synthesized via direct acylation .

Biological Activity

N'-hydroxy-2-methylsulfanylethanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

N'-hydroxy-2-methylsulfanylethanimidamide has the chemical formula C₉H₁₃N₃O₁S and features a hydroxylamine moiety attached to a methylsulfanyl group. Its molecular structure contributes to its reactivity and interaction with various biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of N'-hydroxy-2-methylsulfanylethanimidamide, particularly against the Hepatitis B virus (HBV). In vitro assays demonstrated that this compound inhibits HBV replication effectively at concentrations around 10 µM, showcasing a promising therapeutic avenue for HBV infections. The cytotoxicity profile indicates low toxicity, making it a candidate for further development in antiviral therapies .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary tests show that it exhibits activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other known antibiotics .

3. Antitumor Activity

N'-hydroxy-2-methylsulfanylethanimidamide has shown promise in cancer research as well. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant growth inhibition, with IC50 values indicating potent antitumor effects. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular signaling pathways .

The biological activity of N'-hydroxy-2-methylsulfanylethanimidamide can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound interferes with the HBV life cycle by blocking viral entry into host cells and inhibiting viral replication processes.

- Disruption of Bacterial Function : Its antimicrobial action is likely due to interference with essential bacterial functions, including cell wall synthesis and metabolic pathways.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death through caspase activation and mitochondrial dysfunction.

Case Studies

- Hepatitis B Virus Study : A study conducted using HepG2 cells stably transfected with NTCP demonstrated significant inhibition of HBV replication at 10 µM concentration with minimal cytotoxicity .

- Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria showed that N'-hydroxy-2-methylsulfanylethanimidamide effectively reduced bacterial load in vitro, suggesting its potential as an alternative antibiotic .

- Cancer Cell Line Evaluation : In assays involving MCF-7 and A375-C5 cell lines, the compound exhibited IC50 values ranging from 0.25 to 0.33 µM, indicating strong antitumor activity .

Data Summary

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line | Notes |

|---|---|---|---|

| Anti-HBV | 10 | HepG2 (NTCP transfected) | Low cytotoxicity observed |

| Antimicrobial | Varies | Various bacterial strains | Effective against resistant strains |

| Antitumor | 0.25 - 0.33 | MCF-7, A375-C5 | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.